molecular formula C23H22N2O4 B2668265 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946243-80-7

2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B2668265
CAS RN: 946243-80-7
M. Wt: 390.439
InChI Key: ASBOJFAALIOYCA-UHFFFAOYSA-N
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Description

“2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a chemical compound. It’s related to 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), a stable and readily available reagent used to prepare amides and peptides in high yields .


Synthesis Analysis

The synthesis of related compounds involves the reaction of benzyl chloride with ammonia to yield benzoic acid amide . The resulting benzamides are then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .


Chemical Reactions Analysis

The compound is related to EEDQ, which is used as a coupling agent in peptide synthesis . It’s soluble in an aqueous medium containing organic solvents but insoluble in water .


Physical And Chemical Properties Analysis

The compound is related to EEDQ, which is a solid at room temperature with a melting point of 62-67 °C . It’s stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Novel Quinazoline Derivatives: Research has shown the potential of similar compounds in synthesizing novel quinazoline derivatives with antimicrobial activity. Through reactions involving ethoxy and furoyl groups, a variety of products with potential biological activities were created, demonstrating the versatility of these compounds in synthesizing new molecules with potential therapeutic applications (El-Hashash et al., 2011).

Biological Activity

  • Anticancer Properties: Derivatives of tetrahydroquinoline have been investigated for their anticancer properties. A study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, underscoring the interest in these compounds for developing new therapeutic agents (Redda et al., 2010).

Chemical Transformations

  • Novel Synthesis Methods: The versatility of these compounds is further demonstrated by innovative synthesis methods, such as the Pummerer-type reaction for creating tetrahydroquinolines, showcasing the chemical reactivity and potential for creating diverse chemical entities for further study (Toda et al., 1999).

Heterocyclic Compound Synthesis

  • Synthesis of Furoquinolines: Research into similar compounds has led to the synthesis of furoquinolines, highlighting the role of these chemicals in generating heterocyclic compounds that may have various scientific and pharmaceutical applications (Sharada et al., 1987).

properties

IUPAC Name

2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-12-11-16-7-5-13-25(19(16)15-17)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBOJFAALIOYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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